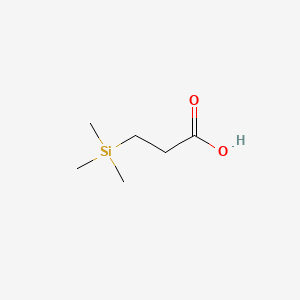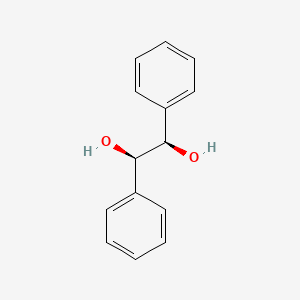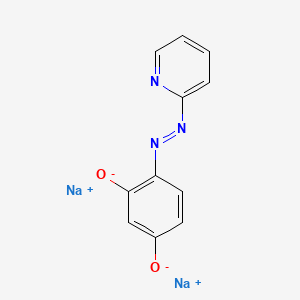
3-(Trimethylsilyl)propionsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)propionic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
3-(Trimethylsilyl)propionic acid, also known as Trimethylsilylpropanoic acid (TMSP or TSP), is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents Its role is to provide a stable and consistent reference point in NMR experiments .
Biochemical Pathways
Its primary function is in the field of analytical chemistry, where it aids in the interpretation of NMR spectra .
Pharmacokinetics
It’s important to note that tmsp is a liquid substance at room temperature and is soluble in water .
Result of Action
The use of TMSP in NMR spectroscopy results in more accurate and reliable measurements of other compounds in a given sample. By providing a stable reference point, TMSP allows for the precise determination of chemical shifts in the compounds being studied .
Action Environment
The efficacy and stability of TMSP as an NMR reference are influenced by the conditions of the NMR experiment rather than biological or environmental factors. Factors such as the magnetic field strength of the NMR instrument, the solvent used, and the temperature can affect the position and width of the TMSP peak .
Biochemische Analyse
Biochemical Properties
3-(Trimethylsilyl)propionic acid is primarily used as an internal reference in NMR spectroscopy, which is essential for the accurate measurement of chemical shifts in aqueous solutions . The compound interacts with various biomolecules, including enzymes and proteins, by providing a stable reference point for NMR analysis. This interaction is non-covalent and does not interfere with the biochemical reactions being studied, making it an ideal reference compound .
Cellular Effects
The effects of 3-(Trimethylsilyl)propionic acid on cellular processes are minimal due to its role as an NMR reference compound. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. Its primary function is to provide a consistent reference point for NMR measurements, ensuring accurate and reproducible data .
Molecular Mechanism
At the molecular level, 3-(Trimethylsilyl)propionic acid functions by providing a stable chemical shift reference in NMR spectroscopy. It does not participate in biochemical reactions or interact with biomolecules in a way that alters their function. Instead, it serves as a non-reactive marker that helps in the identification and quantification of other compounds in a sample .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-(Trimethylsilyl)propionic acid is known for its stability over time. It does not degrade or lose its effectiveness as an NMR reference compound, ensuring consistent results in long-term studies. This stability is crucial for experiments that require prolonged observation periods .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(Trimethylsilyl)propionic acid in animal models are limited due to its primary use as an NMR reference compound. It is generally considered non-toxic and does not exhibit adverse effects at the concentrations typically used in NMR spectroscopy .
Metabolic Pathways
3-(Trimethylsilyl)propionic acid is not involved in metabolic pathways within biological systems. Its role is confined to serving as a reference compound in NMR spectroscopy, and it does not participate in or influence metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(Trimethylsilyl)propionic acid is distributed uniformly due to its solubility in aqueous solutions. It does not interact with specific transporters or binding proteins, and its distribution is primarily influenced by diffusion .
Subcellular Localization
3-(Trimethylsilyl)propionic acid does not exhibit specific subcellular localization. It remains uniformly distributed within the aqueous environment of the cell, providing a consistent reference point for NMR measurements without affecting cellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)propionic acid can be synthesized through various methods. One common method involves the reaction of propionic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(Trimethylsilyl)propionic acid often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane (TMS): Another commonly used internal standard in NMR spectroscopy.
DSS (2,2-Dimethyl-2-silapentane-5-sulfonate sodium salt): Used as an internal standard in NMR for aqueous solutions.
Uniqueness
3-(Trimethylsilyl)propionic acid is unique due to its specific chemical structure, which provides a distinct and easily identifiable chemical shift in NMR spectra. This makes it particularly useful for calibrating chemical shifts in aqueous solutions, where other internal standards may not be as effective .
Eigenschaften
IUPAC Name |
3-trimethylsilylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFLFDSOSZQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063978 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-30-7 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHYLSILYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H75Z8P93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)



![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)

![2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol](/img/structure/B1203219.png)


![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)

